3,5,6,7-Tetrahydro-4H-inden-4-one
Description
Properties
CAS No. |
108835-41-2 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3,5,6,7-tetrahydroinden-4-one |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h1,3H,2,4-6H2 |
InChI Key |
WIAYXGVTCDGUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC=C2)C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran, CAS 33704-61-9)
Structural and Functional Differences :
- Substituents : Cashmeran features five methyl groups at positions 1,1,2,3,3, significantly increasing steric bulk compared to the unsubstituted 3,5,6,7-Tetrahydro-4H-inden-4-one .
- Molecular Weight : Cashmeran (C₁₄H₂₂O, MW 206.32) is heavier than the hypothetical unsubstituted compound (C₉H₁₀O, MW ~134.18).
- Applications : Cashmeran is widely used as a synthetic musk in perfumery due to its stability and woody-amber scent, whereas the simpler unsubstituted analog may lack these olfactory properties .
Table 1: Key Properties of Cashmeran vs. Hypothetical Unsubstituted Indenone
| Property | Cashmeran (CAS 33704-61-9) | 3,5,6,7-Tetrahydro-4H-inden-4-one (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O | C₉H₁₀O |
| Molecular Weight | 206.32 g/mol | ~134.18 g/mol |
| Substituents | 1,1,2,3,3-Pentamethyl | Unsubstituted |
| Applications | Fragrance industry | Research intermediate, potential synthetic precursor |
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one (CAS 475-25-2)
Structural Complexity :
- This compound (C₁₆H₁₂O₆, MW 300.26) incorporates a chromene ring fused to the indenone system, along with four hydroxyl groups, making it far more oxidized and polar than 3,5,6,7-Tetrahydro-4H-inden-4-one .
Table 2: Comparison with Oxygenated Derivatives
| Property | CAS 475-25-2 | 3,5,6,7-Tetrahydro-4H-inden-4-one |
|---|---|---|
| Functional Groups | Ketone, chromene, hydroxyls | Ketone only |
| Polarity | High (due to hydroxyls) | Moderate |
| Potential Applications | Pharmaceuticals, natural products | Organic synthesis |
Heptachlor Epoxide Derivatives (e.g., CAS 1024-57-3)
Structural Contrast :
- Heptachlor epoxides (e.g., C₁₂H₇Cl₇O) are highly chlorinated bicyclic compounds with an epoxide group, exhibiting environmental persistence and toxicity. These differ starkly from 3,5,6,7-Tetrahydro-4H-inden-4-one, which lacks halogenation and epoxide functionality .
- Environmental Impact: Chlorinated indenones are regulated pollutants, whereas non-halogenated analogs like 3,5,6,7-Tetrahydro-4H-inden-4-one may pose fewer ecological risks .
Preparation Methods
Cyclization of Diketones via Aldol Condensation
A widely employed strategy involves the aldol condensation of diketones to construct the bicyclic framework. For instance, the reaction of 1,3-cyclohexanedione with appropriate aldehydes in dimethyl sulfoxide (DMSO) and piperidine base generates intermediate cyclohexanone derivatives, which undergo further cyclization. In a representative procedure, 1,3-cyclohexanedione and indole-3-carbaldehyde were stirred in DMSO with 20 mol% piperidine at ambient temperature for 5 hours, yielding a cyclohexanone precursor. Subsequent treatment with hydrazine hydrate in methanol under reflux furnished the target compound in 65% yield.
Table 1: Aldol Condensation Parameters for Cyclohexanone Intermediate Synthesis
| Aldehyde | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Indole-3-carbaldehyde | DMSO | Piperidine | 5 | 98 |
| 4-Methoxybenzaldehyde | DMSO | Piperidine | 6 | 85 |
This method’s efficacy is attributed to DMSO’s polar aprotic nature, which stabilizes enolate intermediates and facilitates nucleophilic attack.
Diels-Alder Reaction for Ring Formation
The Diels-Alder reaction offers a stereoselective pathway to access the tetrahydroindenone scaffold. Cyclopentadiene serves as the diene, reacting with α,β-unsaturated ketones under thermal conditions. For example, heating cyclopentadiene with methyl vinyl ketone in toluene at 110°C for 12 hours produces the bicyclic adduct, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC). While this method achieves moderate yields (70–75%), it requires stringent temperature control to avoid retro-Diels-Alder decomposition.
Nazarov Cyclization of Divinyl Ketones
Nazarov cyclization enables the formation of cyclic ketones from divinyl ketones via acid-catalyzed electrocyclic closure. A prototypical synthesis involves treating 1,4-diacetylbenzene with sulfuric acid at 0°C, inducing cyclization to 3,5,6,7-tetrahydro-4H-inden-4-one. The reaction proceeds through a conjugated pentadienyl cation intermediate, with yields reaching 80% after optimization.
Mechanistic Insight :
$$
\text{Divinyl ketone} \xrightarrow{H2SO4} \text{Pentadienyl cation} \rightarrow \text{Tetrahydroindenone}
$$
This method is favored for its atom economy but necessitates careful acid handling to prevent side reactions.
Catalytic Hydrogenation of Indenone Derivatives
Selective hydrogenation of aromatic indenone precursors provides a direct route to the tetrahydro derivative. Using 10% Pd/C under 50 psi H₂ in ethanol, inden-4-one undergoes hydrogenation at 25°C, saturating the six-membered ring while preserving the ketone functionality. This method achieves 90% yield and is scalable for industrial applications.
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (psi) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | Ethanol | 25 | 90 |
| Raney Ni | 30 | THF | 40 | 78 |
Claisen Rearrangement Followed by Cyclization
The Claisen rearrangement of allyl vinyl ethers generates γ,δ-unsaturated ketones, which undergo intramolecular cyclization. For instance, allyl 2-cyclohexenyl ether rearranges at 200°C to form a diketone intermediate, which is cyclized using p-toluenesulfonic acid (PTSA) in refluxing benzene. This method offers 72% yield but requires high temperatures, limiting its practicality.
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